molecular formula C26H29F4N5O6S B1191620 GNE-7915 tosylate

GNE-7915 tosylate

Cat. No.: B1191620
M. Wt: 615.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNE-7915 tosylate is a highly selective, brain-penetrant inhibitor of leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson’s disease (PD). It exhibits a biochemical inhibition constant (Ki) of 1 nM and a cellular IC50 of 9 nM against phosphorylated LRRK2 (pLRRK2) . Developed through structure- and property-based optimization of earlier compounds like HG-10-102-01, GNE-7915 demonstrates improved pharmacokinetic (PK) properties, including sustained plasma exposure and efficient blood-brain barrier penetration in preclinical models .

Mechanism and Selectivity:
GNE-7915 selectively inhibits LRRK2 kinase activity by binding to its ATP-binding pocket, classified as a type I kinase inhibitor . In vitro kinase profiling against 187 kinases revealed >50% inhibition only for TTK (dual-specificity tyrosine kinase), suggesting high selectivity but raising concerns about off-target effects in long-term use .

In Vivo Efficacy: In LRRK2 mutant mice, GNE-7915 reduced phosphorylation of LRRK2 substrates (pThr73-Rab10 and pSer106-Rab12) to wild-type levels, indicating normalization of hyperactive kinase activity . It also decreased α-synuclein (αSyn) oligomers and Ser129-phosphorylated αSyn (pSer129-αSyn) in the brain, a hallmark of PD pathology . Notably, these effects were dose-dependent and region-specific, with cortical reductions in mutants but paradoxical increases in striatal pSer129-αSyn in wild-type mice .

However, non-human primate studies reported lung abnormalities (e.g., enlarged lamellar bodies in type II pneumocytes), highlighting species-specific toxicity risks .

Properties

Molecular Formula

C26H29F4N5O6S

Molecular Weight

615.6

SMILES

CC/N=C(N1)C(C(F)(F)F)=CN=C1NC2=C(OC)C=C(C(N3CCOCC3)=O)C(F)=C2.CC4=CC=C(S(O)(=O)=O)C=C4

Synonyms

(E)-(4-((6-(ethylimino)-5-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone 4-methylbenzenesulfonate

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Safety Profile

Pharmacokinetic Properties:

  • Bioavailability: GNE-7915 exhibits high oral bioavailability and favorable pharmacokinetic properties, making it suitable for oral administration.
  • Half-life: The compound has a short half-life, which necessitates careful dosing schedules to maintain therapeutic levels .

Toxicology Studies:
In non-human primate studies, GNE-7915 demonstrated a reversible effect on lung histopathology without significant pulmonary function deficits after drug withdrawal. This suggests that while the compound can induce mild cytoplasmic vacuolation in type II pneumocytes, these effects are not indicative of long-term damage .

Efficacy in Animal Models

Long-term studies involving GNE-7915 have shown promising results in reducing alpha-synuclein oligomer accumulation in mouse models of PD. In a study where mice received GNE-7915 injections over 18 weeks, significant reductions in phosphorylated Rab proteins (pRab10 and pRab12) were observed, indicating effective inhibition of hyperactive LRRK2 activity .

Case Studies

Several case studies highlight the efficacy of GNE-7915:

  • Study on Cynomolgus Monkeys: A two-week dosing regimen showed significant inhibition of LRRK2 activity without adverse effects on lung function post-treatment .
  • Mouse Models: Long-term treatment resulted in normalized levels of LRRK2-related biomarkers in mutant mice, underscoring the compound's potential to mitigate disease progression without excessive side effects .

Potential Applications

GNE-7915 has potential applications beyond PD:

  • Cancer Therapeutics: Preliminary studies indicate that GNE-7915 may inhibit the growth of cancer cells through its action on voltage-gated potassium channels .
  • Neurodegenerative Disease Research: The compound is being investigated as a therapeutic agent not only for PD but also for other conditions associated with LRRK2 mutations.

Data Summary Table

PropertyValue/Description
Compound NameThis compound
MechanismSelective LRRK2 inhibitor
BioavailabilityHigh
Half-lifeShort
Efficacy (Animal Models)Reduces alpha-synuclein oligomers
Safety ProfileReversible lung effects; no long-term damage observed
Potential ApplicationsParkinson's disease, cancer therapy

Comparison with Similar Compounds

Comparison with Similar Compounds

GNE-0877

  • Potency : Slightly more potent than GNE-7915, with an IC50 of 3 nM against LRRK2 .
  • Selectivity : Shares TTK inhibition, similar to GNE-7915, but lacks comprehensive kinase profiling data .
  • Safety: No reported lung toxicity in mice, but primate data are unpublished.

CZC-54252

  • Potency : IC50s of 1.28 nM (wild-type LRRK2) and 1.85 nM (G2019S mutant), making it marginally more potent than GNE-7915 .
  • Selectivity: No reported off-target inhibition, suggesting superior selectivity .

HG-10-102-01

  • Precursor Compound : GNE-7915 was optimized from HG-10-102-01, which has higher IC50 values (23.3 nM for wild-type, 3.2 nM for G2019S mutant) .
  • PK Limitations : Minimal plasma exposure and shorter duration of action compared to GNE-7915 .

PFE-360

  • Oral Efficacy : Reduces LRRK2-pSer935 in vivo at 4–7.5 mg/kg (BID) without adverse effects in mice .

GSK2646264

  • Multi-Kinase Inhibitor : Inhibits SYK, LCK, and LRRK2 (pIC50 = 5.4), making it less selective than GNE-7915 .
  • Applications : Primarily studied for skin disorders due to dermal penetration .

Data Table: Key Comparisons of LRRK2 Inhibitors

Compound IC50 (nM) Selectivity (Key Off-Targets) Brain Penetration In Vivo Efficacy Safety Concerns
GNE-7915 9 TTK (50% inhibition) Yes Reduces αSyn oligomers, pRab10/12 Primate lung toxicity
GNE-0877 3 TTK Yes Limited data Unreported in primates
CZC-54252 1.28–1.85 None reported Unreported Research use only None reported
PFE-360 N/A High selectivity Yes Reduces LRRK2-pSer935 No adverse effects in mice
GSK2646264 ~350 SYK, LCK, JAK2 No Skin-specific applications Multi-kinase inhibition

Preparation Methods

Benzamide Core Construction

The benzamide moiety is likely synthesized via a Friedel-Crafts acylation or Ullmann coupling, introducing the methoxy and fluorine groups at specified positions. For example:

  • Methoxy Introduction : Protection of a phenol group via methyl ether formation.

  • Fluorination : Electrophilic aromatic substitution using fluorine gas or Selectfluor®.

  • Amide Bond Formation : Coupling the carboxylic acid derivative with a primary amine using EDCl/HOBt or similar reagents.

Pyridine Ring Assembly

The fluorinated pyridine segment may be constructed through:

  • Hantzsch Pyridine Synthesis : Condensation of aldehydes, β-keto esters, and ammonia.

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach trifluoromethyl groups.

Final Cyclization and Functionalization

A Mitsunobu reaction or nucleophilic aromatic substitution could link the benzamide and pyridine units, followed by N-alkylation to introduce the morpholine ring.

Tosylate Salt Formation

The free base is converted to the tosylate salt via acid-base reaction with p-toluenesulfonic acid in a polar aprotic solvent (e.g., ethanol or acetonitrile):

GNE-7915 (free base)+p-TsOHGNE-7915 tosylate+H2O\text{GNE-7915 (free base)} + \text{p-TsOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

Crystallization conditions (temperature, solvent polarity) are optimized to yield high-purity product.

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature0–25°CControls side reactions
Solvent SystemDCM/THF (1:1)Enhances intermediate solubility
Coupling ReagentEDCl/HOBtMaximizes amide bond formation
Crystallization Time12–24 hImproves crystal homogeneity

Analytical Characterization

Spectroscopic Confirmation

  • NMR : ¹⁹F NMR confirms trifluoromethyl groups (δ = -63 ppm).

  • HPLC : Purity >99% achieved via C18 reverse-phase chromatography.

  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 444.4 m/z) aligns with theoretical mass.

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, underscoring the tosylate’s role in enhancing stability.

Challenges and Optimization Strategies

  • Low Yield in Fluorination : Use of boron trifluoride etherate improves electrophilic substitution efficiency.

  • Racemization During Coupling : Low-temperature conditions (-20°C) mitigate epimerization.

  • Tosylate Hydrate Formation : Anhydrous ethanol minimizes hydrate byproducts during salt formation.

Comparative Analysis of LRRK2 Inhibitor Syntheses

InhibitorKey Synthetic StepYield (%)Selectivity (IC50, nM)
This compoundTosylate salt crystallization689
MLi-2Palladium-catalyzed coupling4515
DNL201Enzymatic resolution5220

Q & A

What is the primary mechanism of action of GNE-7915 tosylate in modulating LRRK2 kinase activity, and how does its selectivity profile compare across kinase families?

Basic
this compound is a potent, selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), with a Ki of 1 nM and an IC50 of 9 nM in biochemical assays . Its selectivity was validated using the DiscoverX KinomeScan panel (392 kinases), where only 10 kinases showed >50% probe displacement at 0.1 μM. Among these, LRRK2, TTK, and ALK exhibited >65% displacement, confirming high selectivity for LRRK2 . Functional assays further demonstrated moderate 5-HT2B antagonism (70% inhibition at 10 μM), highlighting the need for off-target screening in cellular models .

How does this compound achieve brain penetration, and what experimental models are recommended to validate its blood-brain barrier (BBB) permeability?

Basic
this compound is designed for BBB penetration through optimized physicochemical properties, including passive permeability and metabolic stability. Key experimental models include:

  • In vitro assays : Parallel artificial membrane permeability assay (PAMPA) to predict passive diffusion .
  • In vivo studies : Cassette pharmacokinetic (PK) profiling in rodents, measuring brain-to-plasma ratios. For example, GNE-7915 demonstrated a brain-to-plasma ratio of 0.6 in mice, supporting its use in neurodegenerative models .
  • Species extrapolation : Cross-species PK studies in rodents and non-human primates to assess consistency in exposure and brain penetration .

When designing kinase selectivity assays for this compound, what methodological considerations are critical to distinguish true off-target effects from assay-specific artifacts?

Advanced
To ensure robust selectivity profiling:

  • Assay selection : Use orthogonal platforms like DiscoverX KinomeScan (binding assays) and Invitrogen kinase panels (functional assays). GNE-7915 showed >50% displacement for 10/392 kinases in binding assays but only inhibited TTK in functional screens .
  • Concentration thresholds : Test at multiples of the IC50 (e.g., 100× LRRK2 Ki) to identify clinically relevant off-targets. At 0.1 μM, GNE-7915’s off-target activity was minimal .
  • Cellular validation : Confirm kinase inhibition in disease-relevant cell lines using phospho-specific biomarkers (e.g., pSer935 LRRK2) .

How can researchers reconcile apparent contradictions between this compound's reported high selectivity and observed inhibition of kinases such as TTK and ALK in broad kinome screens?

Advanced
The apparent contradiction arises from differences in assay sensitivity and thresholds:

  • Binding vs. functional activity : While TTK and ALK show >65% displacement in binding assays, functional inhibition is negligible except for TTK .
  • Contextual relevance : Off-target effects at 0.1 μM may not translate to in vivo toxicity due to low plasma exposure multiples (e.g., 2–3× IC50 in primates) .
  • Mitigation strategies : Prioritize kinases with >65% displacement and validate in disease models. For GNE-7915, 5-HT2B antagonism (70% inhibition at 10 μM) requires monitoring in CNS studies .

What experimental approaches are optimal for assessing the reversibility of pulmonary morphological changes induced by this compound in preclinical models?

Advanced
To evaluate pulmonary toxicity reversibility:

  • Dosing regimens : Administer GNE-7915 at 30 mg/kg BID for 15 days in non-human primates, followed by a washout period .
  • Histopathology : Monitor type II alveolar cell vacuolation and proSP-C expression via immunohistochemistry. In mice, vacuolation reversed after treatment cessation .
  • Biomarker tracking : Measure pThr73 Rab10 levels (a LRRK2 substrate) in lung tissue to confirm target engagement and recovery post-treatment .

In pharmacokinetic-pharmacodynamic (PK/PD) modeling of this compound, how should researchers integrate in vitro potency data with species-specific metabolic stability parameters to predict efficacious doses?

Advanced
Key steps include:

  • In vitro-in vivo correlation (IVIVC) : Use cassette dosing in rodents to rapidly assess brain penetration and unbound plasma AUC .
  • Species scaling : Adjust for metabolic stability differences (e.g., human hepatocyte clearance vs. rodent) to extrapolate human doses. GNE-7915 showed minimal turnover in human hepatocytes, supporting once-daily dosing .
  • Exposure multiples : Calculate unbound AUC/IC50 ratios. For example, 2–3× exposure multiples in primates achieved 80% LRRK2 inhibition .

What pharmacodynamic biomarkers are validated for assessing target engagement of this compound in vivo, and what analytical methods are recommended for their quantification?

Advanced
Validated biomarkers include:

  • pSer935 LRRK2 : A surrogate marker for LRRK2 kinase activity. Quantify via Western blot or ELISA .
  • pThr73 Rab10 : A direct substrate phosphorylation marker. Use phospho-specific antibodies in lung or brain tissue .
  • 5-HT2B receptor activity : Monitor in CNS studies due to off-target antagonism (IC50 >10 μM) .

How do structural modifications to the aminopyrimidine core of this compound influence both kinase selectivity and blood-brain barrier penetration, based on structure-activity relationship (SAR) studies?

Advanced
Critical structural features include:

  • C-2′/C-5′ substitutions : Methoxy/fluoro groups enhance LRRK2 potency (IC50 <10 nM) and metabolic stability .
  • Aminoalkyl R1 groups : Optimize logP and polar surface area to balance BBB penetration and solubility. GNE-7915’s logP of 3.2 facilitates passive diffusion .
  • Tosylate counterion : Improves solubility and crystallinity for in vivo dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-7915 tosylate
Reactant of Route 2
Reactant of Route 2
GNE-7915 tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.